Omigapil

Übersicht

Beschreibung

Omigapil ist ein neuroprotektives Medikament, das ursprünglich von Novartis entwickelt und später von Santhera Pharmaceuticals übernommen wurde. Es ist bekannt für sein Potenzial bei der Behandlung neurodegenerativer Erkrankungen wie Parkinson-Krankheit und Amyotropher Lateralsklerose, obwohl seine Entwicklung für diese Erkrankungen aufgrund mangelnder Wirksamkeit eingestellt wurde. This compound wurde seitdem auf sein Potenzial bei der Behandlung kongenitaler Muskeldystrophie untersucht .

Analyse Chemischer Reaktionen

Omigapil durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Ähnlich wie bei Oxidation sind Reduktionsreaktionen mit this compound in der verfügbaren Literatur nicht umfassend beschrieben.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

This compound wurde ausgiebig auf seine neuroprotektiven Eigenschaften untersucht. Es hat sich gezeigt, dass es das Potenzial hat, Neurodegeneration in verschiedenen Tiermodellen zu verhindern, darunter auch Modelle für progressive Motoneuronopathie und MPTP-induzierte Nigrostriataldegeneration. Darüber hinaus wurde this compound auf seine Wirksamkeit bei der Behandlung kongenitaler Muskeldystrophie untersucht, insbesondere in Mausmodellen für laminin-α2-defiziente kongenitale Muskeldystrophie und Kollagen VI-bedingte Myopathie .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es an Glycerinaldehyd-3-phosphat-Dehydrogenase (GAPDH) bindet und die S-Nitrosylierung blockiert. Dies verhindert die Aktivierung der proapoptotischen Genexpression. This compound hemmt den programmierten Zelltod durch die Enzyme GAPDH und SIAH1. Das glycolytische Haushaltsenzym GAPDH wird durch neuronale Stickstoffmonoxid-Synthase vermittelt. Nach Aktivierung durch Stickstoffmonoxid bindet GAPDH an die Ubiquitinligase SIAH1 und wird in den Kern transportiert, wo es Acetyltransferasen p300/CBP aktiviert, um die Acetylierung und die anschließende Transkription zu verstärken. Diese Kaskade führt letztendlich zur Hemmung proapoptotischer Gene wie p53, PUMA und p21 .

Wissenschaftliche Forschungsanwendungen

Omigapil has been extensively studied for its neuroprotective properties. It has shown potential in preventing neurodegeneration in various animal models, including those for progressive motor neuronopathy and MPTP-induced nigrostriatal degeneration. Additionally, this compound has been investigated for its efficacy in treating congenital muscular dystrophy, particularly in mouse models of laminin-α2-deficient congenital muscular dystrophy and collagen VI-related myopathy .

Wirkmechanismus

Omigapil exerts its effects by binding to glyceraldehyde 3-phosphate dehydrogenase (GAPDH) and blocking S-nitrosylation. This prevents the activation of proapoptotic gene expression. This compound inhibits programmed cell death through the enzymes GAPDH and SIAH1. The glycolytic housekeeping enzyme GAPDH is mediated by neuronal nitric oxide synthase. Once activated by nitric oxide, GAPDH binds to the ubiquitin ligase SIAH1 and is transported to the nucleus, where it activates acetyltransferases p300/CBP to enhance acetylation and subsequent transcription. This cascade ultimately leads to the inhibition of proapoptotic genes such as p53, PUMA, and p21 .

Vergleich Mit ähnlichen Verbindungen

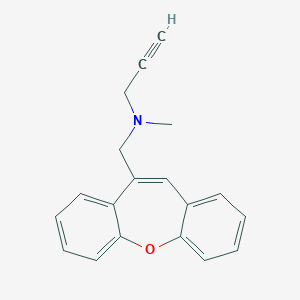

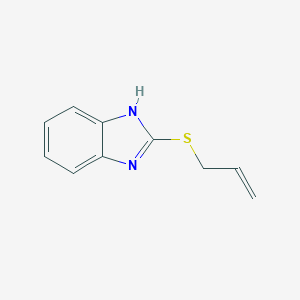

Omigapil wurde ursprünglich als strukturell ähnliches Molekül zu Selegilin (L-Deprenyl) entwickelt, einem Monoaminoxidase-Inhibitor. im Gegensatz zu Selegilin hemmt this compound nicht die Monoaminoxidase vom Typ B. Diese Unterscheidung unterstreicht den einzigartigen Wirkmechanismus von this compound. Weitere ähnliche Verbindungen sind:

Selegilin (L-Deprenyl): Ein Monoaminoxidase-Inhibitor, der zur Behandlung der Parkinson-Krankheit eingesetzt wird.

Rasagilin: Ein weiterer Monoaminoxidase-Inhibitor mit neuroprotektiven Eigenschaften.

Lazabemide: Ein reversibler Inhibitor der Monoaminoxidase vom Typ B

Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, den programmierten Zelltod über den GAPDH-SIAH1-Weg zu hemmen, wodurch es sich von anderen neuroprotektiven Wirkstoffen unterscheidet.

Vorbereitungsmethoden

Omigapil wurde erstmals bei Ciba-Geigy in Basel, Schweiz, synthetisiert. Der Syntheseweg beinhaltet die Bildung von Dibenzo[b,f]oxepin-10-ylmethyl-methyl-prop-2-ynylamin. Spezifische Details zu den Reaktionsbedingungen und industriellen Produktionsverfahren sind in der öffentlichen Domäne nicht leicht verfügbar .

Eigenschaften

IUPAC Name |

N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO/c1-3-12-20(2)14-16-13-15-8-4-6-10-18(15)21-19-11-7-5-9-17(16)19/h1,4-11,13H,12,14H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMMOGWZCFQAPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171098 | |

| Record name | Omigapil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181296-84-4, 634202-78-1 | |

| Record name | Omigapil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181296-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Omigapil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181296844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo(b,f)oxepin-10-ylmethyl-methyl-prop-2-ynylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0634202781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Omigapil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12879 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Omigapil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OMIGAPIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V14HD0N4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

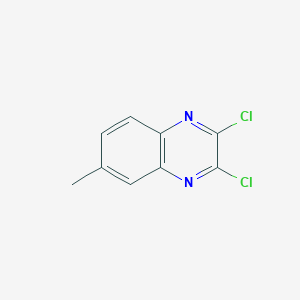

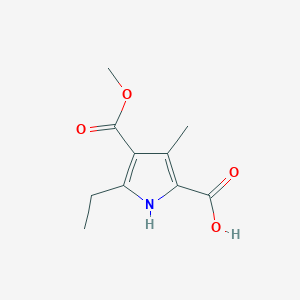

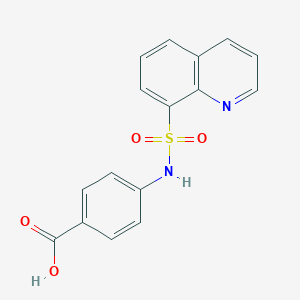

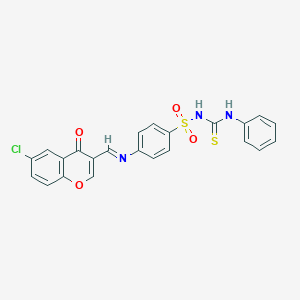

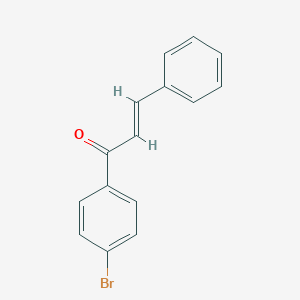

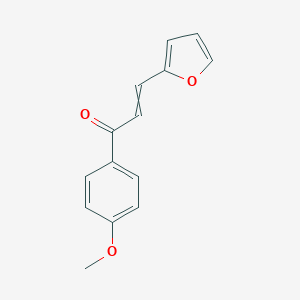

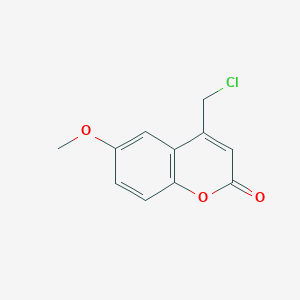

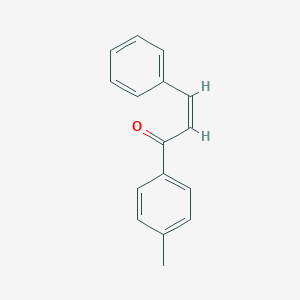

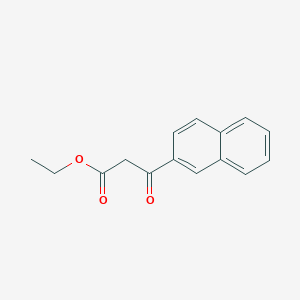

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate](/img/structure/B182558.png)